3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

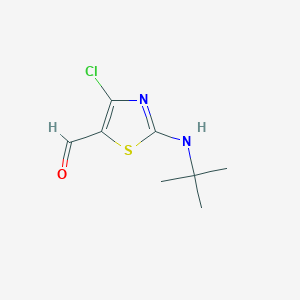

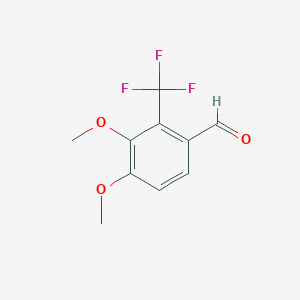

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C10H9F3O3 . It has an average mass of 234.172 Da and a monoisotopic mass of 234.050385 Da . It has been used in the preparation of various other compounds .

Synthesis Analysis

The synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde involves several steps. It has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde can be represented by the InChI code: 1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde are complex and varied. For example, it has been used in the preparation of various other compounds . More detailed information about its reactions would require specific experimental conditions and reactants.Physical And Chemical Properties Analysis

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a liquid at normal temperatures . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its electron-rich aromatic aldehyde structure makes it an ideal candidate for condensation reactions, such as the Knoevenagel condensation, which forms carbon-carbon bonds essential for constructing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its trifluoromethyl group is particularly significant as it can increase the biological activity and metabolic stability of therapeutic agents .

Material Science

The compound’s unique structural features enable its use in material science, particularly in the development of organic semiconductors. These semiconductors are used in applications like organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde: can be used as a derivatization agent in analytical chemistry to enhance the detection of various analytes in spectroscopic analysis, due to its strong chromophore and ability to form stable derivatives .

Catalysis

This compound finds application in catalysis, where it can be used to facilitate the synthesis of heterocyclic compounds. Its role as a catalyst can help improve reaction efficiency and selectivity in various organic transformations .

Fluorine Chemistry

The trifluoromethyl group in 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is of particular interest in fluorine chemistry. It can be used to introduce fluorine atoms into target molecules, which is a crucial step in the synthesis of many agrochemicals and pharmaceuticals .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBGIIWJLAXZGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459845 |

Source

|

| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde | |

CAS RN |

138490-96-7 |

Source

|

| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)

![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)